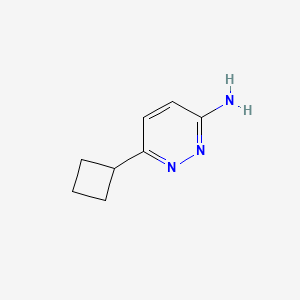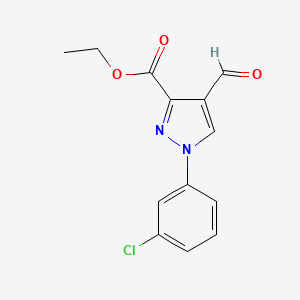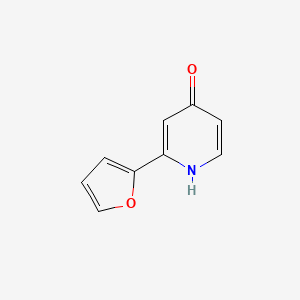
6-Cyclobutyl-3-pyridazinamine
Vue d'ensemble
Description
6-Cyclobutyl-3-pyridazinamine (CBPA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CBPA is a heterocyclic compound that belongs to the pyridazine family. It has a cyclobutyl group attached to the pyridazine ring, which makes it unique compared to other pyridazine derivatives. CBPA has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 6-Cyclobutyl-3-pyridazinamine is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improvements in overall health. Additionally, this compound has been shown to have neuroprotective properties, which can help to prevent or slow the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Cyclobutyl-3-pyridazinamine is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. Additionally, this compound has shown promising results in various scientific studies, which suggests that it has potential applications in various fields. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are several future directions for research on 6-Cyclobutyl-3-pyridazinamine. One area of research could focus on optimizing the synthesis of this compound to improve its purity and yield. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Furthermore, future studies could investigate the potential use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, more research could be conducted to investigate the potential use of this compound in other scientific fields, such as materials science or environmental science.
Applications De Recherche Scientifique
6-Cyclobutyl-3-pyridazinamine has shown potential applications in various scientific fields, particularly in medicinal chemistry. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Propriétés
IUPAC Name |
6-cyclobutylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-5-4-7(10-11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXVBTFTQXFYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308253 | |
| Record name | 6-Cyclobutyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159816-98-4 | |
| Record name | 6-Cyclobutyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclobutyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azetidinesulfonic acid, 2-methyl-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]-, sodium salt (1:1), (2S,3S)-](/img/structure/B3215119.png)











